molecular formula C7H12O2 B1584517 3-Hexenoic acid, methyl ester CAS No. 2396-78-3

3-Hexenoic acid, methyl ester

Cat. No. B1584517
CAS RN: 2396-78-3
M. Wt: 128.17 g/mol
InChI Key: XEAIHUDTEINXFG-UHFFFAOYSA-N
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Description

3-Hexenoic acid, methyl ester, also known as Methyl 3-hexenoate or methyl hex-3-enoate, is a chemical compound with the formula C7H12O2 . It has a molecular weight of 128.1690 . This compound exists in two stereoisomers: (E)-3-Hexenoic acid, methyl ester , and (Z)-3-Hexenoic acid, methyl ester .


Molecular Structure Analysis

The molecular structure of 3-Hexenoic acid, methyl ester, consists of a seven-carbon chain with a double bond between the third and fourth carbons, a carboxyl group at one end, and a methyl group at the other .


Chemical Reactions Analysis

Esters, including 3-Hexenoic acid, methyl ester, can undergo a variety of reactions. For example, they can undergo hydrolysis in the presence of a base, resulting in the formation of a carboxylate salt and an alcohol . Additionally, unsaturated fatty acids, such as 3-Hexenoic acid, can undergo spontaneous intramolecular reactions to form a protonated lactone moiety .


Physical And Chemical Properties Analysis

3-Hexenoic acid, methyl ester, is a colorless liquid with a fruity aroma . It has a boiling point of 63-64°C at 1600Pa . It is slightly soluble in water but soluble in most organic solvents .

Scientific Research Applications

Oxidation and Decomposition

  • Oxidation Processes: "3-Hexenoic acid, methyl ester" undergoes thermal oxidation, leading to the formation of aldehydes, ketones, shorter chain acids or esters, hydroxy-derivatives, and dimers. This oxidation process is significant in understanding the stability and reactivity of this compound under various conditions (Whitlock & Nawar, 1976).

Catalytic Reactions

  • Hydrogenation on Metal Catalysts: The compound has been studied for its reactivity in hydrogenation reactions on metal catalysts like Pd/C, Pt/C, Rh/C, and Ru/C. These studies are crucial for understanding the catalytic properties and potential industrial applications of "3-Hexenoic acid, methyl ester" (Kluson et al., 1996).

Combustion and Autoignition

  • Oxidation in Combustion: The compound's role in fuel oxidation has been investigated, particularly in relation to the influence of C=C double bonds on the oxidation process. This research is significant for understanding its behavior in combustion systems (Zhang et al., 2014).
  • Autoignition Characteristics: Studies on binary fuel blends have shown that "3-Hexenoic acid, methyl ester" exhibits unique reactive properties compared to similar compounds, influenced by the presence of double bonds in its structure. This is relevant for its use in fuel applications (Zhang & Boehman, 2012).

Chemical Synthesis and Applications

  • Synthesis of Polyfunctional Oxides: The compound has been used in reactions to produce esters of hydroxy-alkoxy-hexenoic acids, a process significant for chemical synthesis and the creation of new compounds (Malinovskii et al., 1974).

Biodegradation Studies

  • Role in Anaerobic Degradation: Research into the metabolites formed during the anaerobic degradation of hydrocarbons by specific bacteria has identified derivatives of "3-Hexenoic acid, methyl ester" as key intermediates. This is crucial for understanding biodegradation pathways of hydrocarbons (Küppers et al., 2019).

Biochemical and Environmental Implications

  • Production in Plants: Studies have shown that certain plants can produce "3-Hexenoic acid, methyl ester" in response to specific stimuli, highlighting its role in the biochemistry of plants (Tamogami et al., 2015).
  • Biodiesel Combustion Mechanism: The compound is part of a skeletal mechanism for biodiesel combustion, helping to understand how varying fatty acid methyl ester proportions affect biodiesel ignition and combustion (Liu et al., 2016).

Safety And Hazards

3-Hexenoic acid, methyl ester, is classified as a combustible liquid and can cause serious eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including eye protection, face protection, protective clothing, and protective gloves, should be worn when handling this compound .

Future Directions

3-Hexenoic acid, methyl ester, is allowed to be used as a food flavoring according to GB 2760–1996 . It is naturally found in pineapples and other fruits . Its potential applications in the food industry and other fields could be explored further.

properties

IUPAC Name

methyl (E)-hex-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAIHUDTEINXFG-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884723
Record name 3-Hexenoic acid, methyl ester, (3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name Methyl 3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/657/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.912-0.922 (20°)
Record name Methyl 3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/657/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Hexenoic acid, methyl ester

CAS RN

13894-61-6, 2396-78-3
Record name Methyl (E)-3-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13894-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hexenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hexenoate, (3E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexenoic acid, methyl ester, (3E)-
Source EPA Chemicals under the TSCA
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Record name 3-Hexenoic acid, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hexenoic acid, methyl ester, (3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (E)-hex-3-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl hex-3-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.507
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-HEXENOATE, (3E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
P Mishra, RK Sharma, N Chauhan - Biochemical & Cellular …, 2023 - researchgate.net
GC-MS and HPLC analysis revealed the presence of significant bioactive compound. The focus of this study was on presence of this Gallic acid (Benzoic acid, 3, 4, 5, Trihydroxy) …
Number of citations: 3 www.researchgate.net
P Kluson, P Kukula, E Kyslingerova… - Reaction Kinetics and …, 1996 - Springer
Hydrogenation of 2,4-hexadienoic acid methyl ester on supported metal catalysts (Pd/C, Pt/C, Rh/C and Ru/C) has been investigated. Methyl esters of 2-hexenoic and 3-hexenoic acids …
Number of citations: 15 link.springer.com
P Agozzino, G Avellone, L Ceraulo… - Italian journal of …, 2005 - search.ebscohost.com
The aroma compounds present in the headspace of homogenized slurries of fresh prickly pears (Opuntia ficus indica) from Sicilian cultivars were determined. Solid Phase …
Number of citations: 41 search.ebscohost.com
L Jirovetz, G Buchbauer… - Journal of Agricultural and …, 1998 - ACS Publications
The essential oil of the exotic fresh fruit (pulp) Annona muricata (Annonaceae) from Cameroon was investigated by gas chromatographic/spectroscopic (GC/FID and GC/MS) and …
Number of citations: 66 pubs.acs.org
YS Sun, SF Yang, JH Wang, ZB Liu… - Zhong yao cai …, 2012 - europepmc.org
… 5 compounds including (E)-2-hyexenoic acid methyl ester, 1-phenyl-l-pentanone, (E)-4-hexenoic acid methyl ester, 3-hexenoic acid methyl ester, 2-methyl-6-methylene-1 and 7-…
Number of citations: 2 europepmc.org
W Quan, C Zhao, G Ding - Pak J Bot, 2020 - pakbs.org
The aim of this study is to evaluate whether volatile organic compounds (VOCs) of Masson pine adapted their physiological responses under drought stress or not. The needle length, …
Number of citations: 2 www.pakbs.org
SG Elliot, S Tolborg, I Sádaba, E Taarning… - …, 2017 - Wiley Online Library
… Hexoses are able to form compound 12 (trans-2,5,6-trihydroxy-3-hexenoic acid methyl ester; Figure 6 a), the C6 analogue of compound 1, although in lower yields than the analogues …
P Neubert, M Steffen, A Behr - Journal of Molecular Catalysis A: Chemical, 2015 - Elsevier
… carbon monoxide did not provide ester 4, but 3-hexenoic acid methyl ester 8 in low yields. … For further confirmation, we have applied 3-hexenoic acid methyl ester 8 in the reaction to see …
Number of citations: 16 www.sciencedirect.com
AB Johne, B Weissbecker… - Journal of Applied …, 2008 - Wiley Online Library
… x carnea, there were differences in the emission of hexenoic acid derivatives, (Z)-3-hexenoic acid methyl ester and (E)-2-hexenoic acid methyl ester, which were perceivable by the …
Number of citations: 18 onlinelibrary.wiley.com
S Tolborg, S Meier, I Sádaba, SG Elliot… - Green …, 2016 - pubs.rsc.org
… yield of 5-(hydroxymethyl)furfural (HMF), 5-(methoxymethyl)furfural (MMF) and furfural dimethylacetal (F-DMA) denoted FUR and trans-2,5,6-trihydroxy-3-hexenoic acid methyl ester (…
Number of citations: 63 pubs.rsc.org

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